Mureletecan
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT |
Origin of Product |
United States |
Mechanistic and Molecular Research of Mureletecan
Topoisomerase I Inhibition and Molecular Interactions
The primary molecular target of Mureletecan's active component, camptothecin (B557342), is DNA topoisomerase I (Topo I). asm.orgnih.gov This enzyme is essential for resolving DNA topological stress that occurs during fundamental cellular processes like replication and transcription. nih.govmdpi.com Topo I functions by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and unwind, before resealing the break. nih.govcapes.gov.br Camptothecin and its derivatives are not competitive inhibitors in the classical sense; instead, they act by trapping the enzyme in a specific state of its catalytic cycle.
Target Binding and Enzyme-DNA Complex Stabilization Studies
The mechanism of Topo I inhibition by camptothecin is exceptionally specific. It does not bind to the free enzyme or to DNA alone, but rather to the transient, covalent complex formed between Topo I and DNA during the cleavage step. nih.govbiomedpharmajournal.org This type of inhibition is classified as uncompetitive.
X-ray crystallography studies of the human Topo I-DNA-drug ternary complex have provided a detailed view of this interaction. nih.govresearchgate.netrcsb.org The findings reveal that the planar, polycyclic structure of camptothecin intercalates into the DNA at the site of the enzyme-mediated nick. nih.govnih.gov It effectively slides in between the DNA base pairs at the cleavage site, specifically between the upstream (-1) and downstream (+1) bases relative to the nick. nih.gov This intercalation physically displaces the downstream DNA segment, sterically hindering the 5'-hydroxyl end of the broken DNA strand from accessing the active site tyrosine (Tyr723) of the enzyme for the religation reaction. nih.gov By preventing the re-ligation of the DNA strand, camptothecin traps the enzyme in a "cleavable complex," leading to an accumulation of these stalled Topo I-DNA intermediates. capes.gov.braacrjournals.org The collision of an advancing DNA replication fork with this stabilized cleavable complex converts the transient single-strand break into a permanent and lethal double-strand break, which ultimately triggers apoptotic cell death. capes.gov.br
The binding interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the drug molecule, specific amino acid residues of the Topo I enzyme, and the DNA itself. nih.gov
Molecular Determinants of Inhibitory Activity
The efficacy of Topo I inhibition by camptothecin is highly dependent on its specific molecular structure. Structure-activity relationship (SAR) studies have identified several key features that are indispensable for its activity. nih.govasm.orgaacrjournals.orgcabidigitallibrary.org
The most critical feature is the intact α-hydroxy lactone E-ring with a (S)-configuration at the C-20 position. asm.orgcabidigitallibrary.org Any modification to this ring, such as opening the lactone, reducing the carbonyl group, or altering the stereochemistry at C-20, results in a significant loss or complete abolition of activity. cabidigitallibrary.org This highlights the crucial role of the E-ring in the interaction with the Topo I-DNA complex.
While the A, B, C, and D rings form the planar scaffold necessary for intercalation, substitutions on these rings can modulate activity. nih.gov Modifications at the 7, 9, and 10 positions can enhance cytotoxic activity, often by improving the stability of the cleavable complex or altering pharmacokinetic properties. nih.govcabidigitallibrary.org Conversely, substitutions at positions 5 and 11 typically lead to a decrease in inhibitory function. nih.gov
The table below summarizes key findings from structure-activity relationship studies on camptothecin derivatives.
| Ring/Position | Structural Feature / Modification | Impact on Topoisomerase I Inhibitory Activity | Reference(s) |
| E-Ring | Intact lactone with 20-(S)-hydroxyl group | Essential for activity | asm.orgcabidigitallibrary.org |
| E-Ring | Opening or removal of the lactone ring | Inactivation of the compound | cabidigitallibrary.org |
| C-20 | (R)-configuration instead of (S) | Loss of activity | cabidigitallibrary.org |
| A/B Rings | Substitutions at position 7 (e.g., -C₂H₅) | Can enhance activity | nih.govcabidigitallibrary.org |
| A-Ring | Substitutions at position 10 (e.g., -OH) | Enhances stability of the cleavable complex | cabidigitallibrary.org |
| A-Ring | Substitutions at position 11 | Generally decreases activity | nih.gov |
Studies of drug-resistant cell lines have further illuminated these molecular determinants. Mutations in the Topo I enzyme, such as those affecting residues that make direct contact with the drug (e.g., Asn722) or those that alter DNA interactions and destabilize the drug-binding site (e.g., Phe361), can confer resistance to camptothecins. rcsb.org For instance, a mutation changing asparagine 722 to serine eliminates a critical water-mediated hydrogen bond with the drug, reducing its binding affinity. rcsb.org
Cellular and Subcellular Mechanism of Action Investigations
As a polymeric prodrug, this compound's journey to its ultimate target involves several cellular processes, from initial uptake to final activation within specific subcellular compartments.
Cellular Uptake and Intracellular Trafficking of This compound (B1150129)
This compound, being a large macromolecular conjugate, is designed to exploit the unique pathophysiology of solid tumors, particularly the Enhanced Permeability and Retention (EPR) effect. This phenomenon allows large molecules to accumulate preferentially in tumor tissue due to leaky vasculature and poor lymphatic drainage.
The cellular entry of this compound and other polymeric drug conjugates is primarily mediated by endocytosis, an energy-dependent process by which cells internalize macromolecules. mdpi.commdpi.comnih.gov This is in contrast to small-molecule drugs which can often diffuse across the cell membrane. The specific endocytic pathway can vary but may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. mdpi.com Once internalized, the drug conjugate is encapsulated within membrane-bound vesicles called endosomes. biomedpharmajournal.org These endosomes then traffic through the cell, progressively maturing and acidifying, and eventually fusing with lysosomes to form endolysosomes. biomedpharmajournal.orgnumberanalytics.com This endolysosomal pathway is a common trafficking route for internalized macromolecules and is central to the activation of this compound. nih.gov
Lysosomal Processing and Active Drug Release Mechanisms
The design of this compound as a prodrug incorporates a linker—in this case, an ester bond—that is intended to be stable in the neutral pH of the bloodstream but susceptible to cleavage within the cell. mdpi.com The acidic environment of late endosomes and lysosomes (pH 4.5–6.5) and the presence of various hydrolytic enzymes make this compartment the primary site for drug activation. mdpi.comnih.gov
The release of active camptothecin from the methacryloylglycynamide polymer backbone is achieved through the hydrolysis of the ester linkage. This cleavage is catalyzed by lysosomal enzymes, particularly esterases, which are abundant in this compartment. researchgate.netnih.govnumberanalytics.comontosight.ai Esterases are a class of hydrolases that catalyze the cleavage of ester bonds, a mechanism crucial for the activation of many ester-containing prodrugs. nih.govontosight.ai By releasing the active camptothecin locally within the target cell's lysosomes, this compound aims to maximize cytotoxic payload delivery to the tumor while minimizing exposure to healthy tissues. mdpi.com
The general mechanism for lysosomotropic polymer-drug conjugates is summarized below:
Internalization: The conjugate is taken up by the cell via endocytosis. nih.gov
Trafficking: The resulting endosome traffics through the cell and fuses with a lysosome. biomedpharmajournal.org
Activation: The acidic pH and enzymatic milieu (e.g., esterases, cathepsins) of the lysosome cleave the linker, releasing the active drug. mdpi.comnih.govresearchgate.net
Action: The freed drug (camptothecin) exits the lysosome into the cytoplasm and translocates to the nucleus to engage with its target, Topo I.
Modulation of Cellular Pathways Beyond Topoisomerase I
One of the most significant secondary activities is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). aacrjournals.orgaacrjournals.orgnih.gov HIF-1α is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions common in solid tumors. Camptothecin has been shown to reduce the accumulation of HIF-1α protein under hypoxic conditions. aacrjournals.orgnih.gov This effect is not due to changes in HIF-1α gene transcription or protein degradation, but rather to an inhibition of its protein synthesis (translation). aacrjournals.orgnih.gov Further studies have suggested this translational inhibition is mediated through the modulation of specific microRNAs (miRNAs), such as miR-17-5p and miR-155, which target HIF-1α mRNA. aacrjournals.org By downregulating HIF-1α, camptothecin can impair a tumor's ability to adapt to hypoxia, potentially hindering angiogenesis, metabolic adaptation, and survival.
Additionally, camptothecin has been observed to inhibit collagen synthesis in fibroblasts, suggesting a potential role in modulating the tumor microenvironment or fibrotic processes. nih.gov This action occurs at the transcriptional level, with camptothecin reducing the activity of the COL1A2 collagen promoter. nih.gov
The table below provides IC₅₀ (half-maximal inhibitory concentration) values for camptothecin in a growth inhibition assay, demonstrating its potent cytotoxic effects which are the ultimate result of its mechanistic actions.
| Cell Line | Drug | IC₅₀ (Concentration) | Description | Reference(s) |
| HONE-1 (Human Nasopharyngeal Carcinoma) | Camptothecin | Not specified, but used as baseline | Parent cell line for resistance studies. | aacrjournals.org |
| CPT30 | Camptothecin | 14-fold higher than HONE-1 | CPT-resistant cell line with reduced Topo I expression and an E418K mutation. | aacrjournals.org |
| CPT30R | Camptothecin | 3.5-fold higher than HONE-1 | Partial revertant cell line with higher Topo I expression but retaining the E418K mutation. | aacrjournals.org |
Preclinical Pharmacological and Efficacy Studies of Mureletecan
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of a novel compound like Mureletecan (B1150129) is a critical first step in the preclinical evaluation process. These studies are designed to assess the compound's activity at a cellular and molecular level, providing insights into its potential as a therapeutic agent. This is typically achieved through a battery of tests including cell-based assays to determine cytotoxicity and antiproliferative effects, enzyme inhibition and binding assays to understand its mechanism of action, and assessments of potential resistance mechanisms.
Cell-Based Assays for Cytotoxicity and Antiproliferative Activity
Initial in vitro studies for an investigational drug such as this compound would involve assessing its cytotoxic and antiproliferative activity against a panel of human cancer cell lines. The primary goal is to determine the concentration range over which the compound can inhibit cancer cell growth or induce cell death. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. japsonline.comsemanticscholar.orgjapsonline.com
In a typical study, various cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), would be exposed to increasing concentrations of this compound for a specified period, often 48 or 72 hours. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%, is then calculated for each cell line. A lower IC50 value indicates greater potency.
Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 3.2 |
| A549 | Lung Carcinoma | 5.8 |
| HCT116 | Colon Carcinoma | 2.1 |
Enzyme Inhibition Kinetics and Binding Assays
To elucidate the mechanism of action of this compound, enzyme inhibition and binding assays are crucial. If this compound is designed to target a specific enzyme, its inhibitory activity would be quantified. Enzyme inhibition assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. plos.orgnih.gov The data from these assays can be used to determine the inhibitor constant (Ki), which represents the affinity of the inhibitor for the enzyme.
Different models of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the enzyme kinetics in the presence of varying concentrations of the substrate and the inhibitor. khanacademy.org This is often visualized using graphical representations like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org
Binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be employed to directly measure the binding affinity of this compound to its target protein. These techniques provide detailed information about the kinetics (kon and koff) and thermodynamics of the binding interaction.
Hypothetical Enzyme Inhibition Data for this compound against a Target Kinase
| Parameter | Value |
|---|---|
| IC50 (µM) | 0.8 |
| Ki (nM) | 50 |
Assessment of Resistance Mechanisms in Cell Lines
Understanding potential mechanisms of resistance to a new drug is a critical aspect of preclinical development. nih.govsciencepublishinggroup.com Studies would be conducted to investigate how cancer cells might develop resistance to this compound. This can be achieved by generating this compound-resistant cell lines through continuous exposure of sensitive cells to increasing concentrations of the drug over a prolonged period.
Once resistant cell lines are established, a variety of molecular and cellular techniques are used to identify the underlying resistance mechanisms. These could include alterations in the drug target, increased drug efflux, or activation of alternative signaling pathways. mdpi.comresearchgate.net For example, gene expression profiling (e.g., RNA-seq) could be used to identify upregulated genes in the resistant cells, such as those encoding for ATP-binding cassette (ABC) transporters, which are known to pump drugs out of cells.
Hypothetical Mechanisms of Acquired Resistance to this compound
| Resistance Mechanism | Method of Investigation | Potential Finding |
|---|---|---|
| Target Alteration | Gene sequencing of the target enzyme | Mutation in the drug-binding site |
| Increased Drug Efflux | Western blot for ABC transporters | Overexpression of P-glycoprotein (MDR1) |
Preclinical Pharmacokinetic (PK) Investigations
Following in vitro characterization, preclinical pharmacokinetic studies are conducted in animal models to understand how the body processes this compound. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are essential for predicting the drug's behavior in humans.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species. Following administration of this compound, blood and tissue samples are collected at various time points to determine the drug's concentration.
Absorption: This assesses how well the drug is absorbed into the bloodstream after administration by various routes (e.g., oral, intravenous).
Distribution: This determines where the drug travels in the body and its concentration in different tissues.
Metabolism: This identifies how the drug is chemically modified by the body, primarily in the liver, into metabolites that can be more easily eliminated.
Excretion: This measures how the drug and its metabolites are removed from the body, typically through urine and feces.
Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Bioavailability (%) | 100 | 45 |
| Half-life (hours) | 4.2 | 6.8 |
| Volume of Distribution (L/kg) | 2.5 | - |
Polymer Degradation and Active Metabolite Release Profiles
If this compound is formulated within a polymer-based drug delivery system to control its release, studies on the degradation of the polymer and the subsequent release of the active drug are necessary. The rate of polymer degradation will directly influence the release kinetics of this compound, which in turn affects its therapeutic efficacy and potential for side effects.
In vitro release studies would be performed under physiological conditions (e.g., pH 7.4, 37°C) to measure the rate at which this compound is released from the polymer matrix. In vivo studies in animal models would then correlate the polymer degradation and drug release with the observed pharmacokinetic profile of the active metabolite.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
| Doxorubicin (B1662922) |
Tissue Distribution and Tumor Accumulation Studies
Preclinical studies in rats have elucidated the tissue distribution profile of this compound following intravenous administration. After a single intravenous dose, this compound was found to be widely distributed throughout the major organs. The highest concentrations were observed in the liver, followed by the kidneys, lungs, spleen, heart, pancreas, and intestine. Notably, the compound was still detectable in the liver, kidneys, lungs, spleen, heart, and pancreas 24 hours post-administration, suggesting a degree of tissue retention. nih.govnih.gov
A study investigating the pharmacokinetics of this compound in rats provided specific concentration data in various tissues after a 5 mg/kg intravenous administration. The peak concentration in the liver was reached at 1 hour, while in the kidney, lung, and heart, the highest concentrations were observed at 2 hours post-administration. nih.gov While direct quantitative data on tumor accumulation of this compound is not extensively available in published literature, a study on an oral prodrug of this compound indicated that the concentration of the active compound, this compound, was substantially higher in tumor tissues compared to blood concentrations after the prodrug's administration in a mouse xenograft model. researchgate.net This suggests a potential for preferential accumulation in tumor tissues, a critical characteristic for targeted cancer therapies.
Table 1: Peak Concentration of this compound in Rat Tissues After a Single 5 mg/kg Intravenous Dose
| Tissue | Peak Concentration (ng/g) | Time to Peak Concentration (hours) |
|---|---|---|
| Liver | 5,358.68 ± 1,062.23 | 1 |
| Kidney | 2,584.60 ± 609.56 | 2 |
| Lung | 1,230.62 ± 125.94 | 2 |
| Heart | 879.29 ± 449.87 | 2 |
Data sourced from InvivoChem product description referencing preclinical studies. nih.gov
Species-Specific PK Comparisons and Translational Modeling
Translational modeling, which aims to predict human pharmacokinetics and pharmacodynamics from preclinical data, is a critical step in drug development. mdpi.commdpi.comnih.govnih.govresearchgate.net It often involves allometric scaling or physiologically based pharmacokinetic (PBPK) modeling, which requires PK data from multiple species to improve the accuracy of predictions for human dosing and exposure. nih.govresearchgate.netnih.govresearchgate.net In the absence of published multi-species PK data for this compound, a robust translational model cannot be constructed.
Preclinical Pharmacodynamic (PD) Evaluations
This compound, a potent and selective inhibitor of the KRAS G12D mutation, has demonstrated significant target engagement in preclinical animal models. researchgate.net In xenograft models of pancreatic cancer with the KRAS G12D mutation, administration of this compound led to a dose-dependent reduction in the phosphorylation of ERK (pERK), a key downstream effector in the MAPK signaling pathway. researchgate.net This inhibition of pERK confirms that this compound effectively engages its target, the mutated KRAS protein, and modulates its signaling activity in vivo.
Further evidence of biomarker modulation includes the observed reduction in phosphorylated S6 ribosomal protein (pS6), another downstream signaling molecule, in tumor tissues following this compound treatment. researchgate.net Additionally, an increase in cleaved caspase-3, a marker of apoptosis, was observed in tumor cells, indicating that the inhibition of KRAS G12D signaling by this compound induces programmed cell death. researchgate.net These findings highlight this compound's ability to modulate key biomarkers associated with the KRAS signaling pathway and apoptosis, providing a mechanistic basis for its antitumor activity.
Preclinical studies have established a clear dose-response relationship for the antitumor efficacy of this compound in various animal models of KRAS G12D-mutant cancers. In a xenograft model using the human pancreatic cancer cell line HPAC, intraperitoneal administration of this compound resulted in dose-dependent tumor growth inhibition. A near-complete response, with an 85% tumor regression, was observed at a dose of 30 mg/kg administered twice daily. researchgate.net
In another pancreatic cancer xenograft model (Panc 04.03), this compound also demonstrated dose-dependent antitumor activity. A dose of 3 mg/kg twice daily resulted in 94% tumor growth inhibition, while doses of 10 mg/kg and 30 mg/kg twice daily led to tumor regressions of -62% and -73%, respectively. nih.gov The modulation of efficacy biomarkers, such as the inhibition of pERK, was also shown to be dose-dependent, correlating with the observed antitumor effects. researchgate.net
Table 2: Dose-Response of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Dose (mg/kg, BID, IP) | Outcome |
|---|---|---|
| HPAC Xenograft | 30 | 85% tumor regression |
| Panc 04.03 Xenograft | 3 | 94% tumor growth inhibition |
| Panc 04.03 Xenograft | 10 | -62% tumor regression |
| Panc 04.03 Xenograft | 30 | -73% tumor regression |
Data compiled from preclinical study reports. nih.govresearchgate.net
While detailed preclinical pharmacodynamic (PD) modeling and simulation studies that quantitatively link this compound exposure to its antitumor effects are not extensively published, molecular dynamics simulations have been employed to understand the binding mechanism of this compound to the KRAS G12D protein. nih.govnih.govresearchgate.netresearchgate.net These simulations provide insights into the molecular interactions that underpin the drug's high potency and selectivity. nih.govnih.gov Such molecular-level understanding is a foundational component of mechanistic PD modeling. The development of comprehensive PD models would be instrumental in optimizing dosing regimens and predicting clinical efficacy.
In Vivo Efficacy Assessments in Animal Models
This compound has demonstrated robust in vivo efficacy in multiple immunocompetent and xenograft animal models of pancreatic ductal adenocarcinoma (PDAC) harboring the KRAS G12D mutation. researchgate.netresearchgate.net In these models, treatment with this compound led to significant and deep tumor regressions, with some cases showing complete or near-complete remission within 14 days of treatment. researchgate.net
The antitumor activity of this compound is not limited to halting tumor growth; it also induces tumor cell apoptosis and proliferative arrest. researchgate.net Furthermore, this compound treatment has been shown to induce significant changes in the tumor microenvironment, including alterations in fibroblasts and an increase in the infiltration of CD8+ effector T cells. nih.gov The full therapeutic effect of this compound was found to be dependent on the presence of T cells, suggesting that the drug's efficacy is mediated, in part, by an immune response against the tumor. researchgate.net In a study using the AsPC-1 subcutaneous xenograft model, this compound monotherapy significantly reduced tumor growth compared to a control group. researchgate.net
Table 3: Summary of In Vivo Efficacy of this compound in a Pancreatic Cancer Model
| Animal Model | Treatment | Average Net Tumor Growth (mm³) |
|---|---|---|
| AsPC-1 Xenograft | Control | 327 |
| AsPC-1 Xenograft | This compound | 56 |
Data from a study comparing this compound with other treatments. researchgate.net
Murine Xenograft Models of Solid Tumors
Preclinical evaluations have demonstrated the activity of this compound, also referred to as PNU 166148 or MAG-CPT, in a variety of human tumor xenograft models. These models, which involve the implantation of human tumor cells into immunodeficient mice, are a cornerstone of pre-clinical cancer research.
Early studies with this compound established its efficacy in several xenograft models. Research indicated that the compound was active against colon, stomach, pancreas, ovary, breast, lung, and melanoma tumors grown in mice. acs.org One specific model where this compound's conjugate showed significantly improved antitumor activity was the HT29 human colon carcinoma xenograft model. nih.gov
The design of this compound as a polymer-bound conjugate of camptothecin (B557342) was intended to enhance the delivery of the cytotoxic agent to the tumor site. This was confirmed in xenograft-bearing mice, where tumor concentrations of the active camptothecin released from this compound were found to exceed plasma levels three days after a single intravenous treatment. acs.org
Syngeneic and Genetically Engineered Mouse Models
Currently, there is no publicly available information from the reviewed sources detailing the evaluation of this compound in syngeneic or genetically engineered mouse models. Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent mouse strain, are crucial for studying the interplay between the immune system and cancer therapies. Genetically engineered mouse models, which develop tumors due to specific genetic modifications, offer insights into tumorigenesis and response to targeted agents. The absence of data in these models limits the current understanding of this compound's interaction with a competent immune system and its efficacy in tumors driven by specific genetic alterations.
Evaluation of Tumor Growth Inhibition and Regression
The primary endpoint in the preclinical assessment of this compound in xenograft models was the inhibition of tumor growth. The data from these studies demonstrated that this compound possesses significant anti-tumor activity.
While specific percentages of tumor growth inhibition and detailed regression data from the initial preclinical studies are not fully detailed in the available literature, the consistent reporting of its "activity" across multiple solid tumor models suggests a notable effect on impeding tumor progression. acs.org For instance, in a human HT-29 colorectal cell line xenograft model, a related camptothecin prodrug demonstrated superior antitumor activity compared to camptothecin itself, with a T/C max (a measure of treatment efficacy) of 17%. acs.org
Table 1: Summary of this compound (PNU 166148) Activity in Human Tumor Xenograft Models
| Tumor Type | Xenograft Model | Outcome | Reference |
|---|---|---|---|
| Colon | HT29 | Antitumor Activity | acs.orgnih.gov |
| Stomach | Not Specified | Active | acs.org |
| Pancreas | Not Specified | Active | acs.org |
| Ovary | Not Specified | Active | acs.org |
| Breast | Not Specified | Active | acs.org |
| Lung | Not Specified | Active | acs.org |
| Melanoma | Not Specified | Active | acs.org |
This table is based on general statements of activity from secondary sources citing original preclinical studies.
Impact on Local Tumor Invasion and Metastasis in Preclinical Settings
The available preclinical data on this compound does not provide specific information regarding its impact on local tumor invasion and metastasis. Studies on these critical aspects of cancer progression are essential to fully understand the therapeutic potential of an anti-cancer agent. Such investigations would typically involve orthotopic implantation models, where tumors are grown in the organ of origin, allowing for the assessment of local invasion and spontaneous metastasis to distant organs. Without this data, the effect of this compound on these advanced stages of cancer remains uncharacterized.
Synthetic Strategies and Structural Modification Research
Chemical Synthesis of Mureletecan (B1150129) and Polymeric Backbone Development
The synthesis of this compound, a poly-(L-glutamic acid)-camptothecin conjugate, involves a multi-step process centered on the covalent attachment of the active drug molecule to the polymer carrier. The polymeric backbone, poly-α-(L-glutamic acid) (PG), is a biocompatible and biodegradable polypeptide that serves to improve the aqueous solubility of the hydrophobic camptothecin (B557342). acs.orgacs.orgnih.gov
The development of the polymeric backbone often begins with the ring-opening polymerization of the N-carboxyanhydride of a protected L-glutamic acid derivative, such as γ-benzyl-L-glutamate. This allows for the formation of poly(γ-benzyl-L-glutamate), which can then be deprotected to yield the poly-(L-glutamic acid) backbone. The molecular weight of the resulting polymer is a critical parameter that can be controlled during polymerization and has been shown to influence the in vivo efficacy of the final conjugate. acs.org Studies have explored PG with average molecular weights ranging from approximately 33 kDa to 74 kDa. acs.orgacs.org While a higher molecular weight (e.g., 50 kDa) has been associated with improved therapeutic outcomes compared to a lower molecular weight (e.g., 33 kDa), further increases (e.g., to 74 kDa) can lead to reduced aqueous solubility of the final conjugate. acs.orgacs.org
The synthesis of the complete this compound conjugate then proceeds with the covalent linkage of camptothecin to the side-chain carboxylic acid groups of the poly-(L-glutamic acid) backbone. This conjugation is typically achieved through an ester linkage with the 20-hydroxyl group of camptothecin. elsevierpure.com
Strategies for Camptothecin Conjugation to Polymeric Carriers
The conjugation of camptothecin (CPT) to the poly-(L-glutamic acid) (PG) carrier is a crucial step that dictates the stability, drug loading capacity, and release characteristics of the final product. The primary point of attachment is the 20(S)-hydroxyl group of CPT, which forms an ester bond with the carboxylic acid side chains of the PG backbone. elsevierpure.com
Direct conjugation of CPT to PG can be limited by steric hindrance around the 20(S)-hydroxyl group, which can result in lower drug loading levels. acs.org To overcome this and to modulate the properties of the conjugate, various linker strategies have been employed. The use of short amino acid linkers, such as glycine (B1666218), between the polymer and the drug has been shown to be an effective strategy. acs.orgacs.orgelsevierpure.com
The synthesis of these linked conjugates involves first coupling the linker molecule, for example, N-t-BOC-glycine, to the 20-hydroxyl group of CPT. Following deprotection of the amino group, the resulting linker-CPT derivative is then conjugated to the PG backbone using coupling agents. acs.orgacs.org Researchers have synthesized and evaluated conjugates with single glycine linkers (PG-gly-CPT), as well as di- and tri-glycine linkers (PG-(gly)2-CPT and PG-(gly)3-CPT). acs.orgacs.org These linkers can influence the rate of drug release from the polymer carrier.
The choice of conjugation chemistry is also critical. Methods often involve the use of coupling agents to facilitate the esterification reaction between the polymer's carboxylic acid groups and the drug's hydroxyl group. acs.org
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound have been explored to improve upon its therapeutic properties. These modifications can be categorized into two main areas: alterations to the camptothecin molecule itself and modifications to the polymeric carrier.
Derivatives of camptothecin, such as 10-hydroxy-CPT and 9-amino-CPT, have been conjugated to poly-(L-glutamic acid). elsevierpure.com These modifications to the CPT core can influence its intrinsic anticancer activity and its interaction with the target enzyme, topoisomerase I. The synthesis of these conjugates follows similar principles to that of the CPT-PG conjugate, involving the formation of a covalent bond between the polymer and a suitable functional group on the CPT analogue. elsevierpure.com
Modifications to the polymeric backbone have also been investigated. One approach involves the creation of branched poly(L-glutamic acid) polymers. nih.gov These structures, which can be synthesized using initiators like poly(amidoamine) (PAMAM) dendrimers or polyethyleneimine (PEI), offer multiple chain ends for the attachment of targeting ligands or other functional molecules, in addition to the side chains for drug conjugation. nih.gov Another derivative strategy involves modifying the side chains of the poly(L-glutamic acid) itself, for instance, by adding an additional glutamic acid to each side chain to create poly(L-γ-glutamyl-glutamine) (PGG). nih.gov This modification was shown to increase the water-solubility of a paclitaxel (B517696) conjugate and induce self-assembly into nanoparticles. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The structure-activity relationship (SAR) of this compound and its analogues is a complex interplay between the properties of the camptothecin drug, the polymeric carrier, and the linker connecting them.
Camptothecin Moiety: The core structure of camptothecin is essential for its topoisomerase I inhibitory activity. The α-hydroxylactone ring (E-ring) in the (S)-configuration at C-20 is critical for activity. cabidigitallibrary.org Modifications at various positions on the CPT ring system can significantly impact potency.
Polymer Backbone: The molecular weight of the poly-(L-glutamic acid) backbone has a demonstrable effect on the antitumor activity of the conjugate. As mentioned earlier, a PG molecular weight of around 50 kDa was found to be more effective than 33 kDa in a preclinical model, suggesting that the polymer's size influences its pharmacokinetic and biodistribution properties, likely through the enhanced permeability and retention (EPR) effect in tumor tissues. acs.orgacs.orgelsevierpure.com
Linker: The nature of the linker between the polymer and CPT is another key determinant of activity. Studies with different length glycine linkers (mono-, di-, and tri-glycine) have been conducted to understand their impact on efficacy. acs.orgacs.org The linker can influence the rate of hydrolysis of the ester bond, thereby controlling the release of active CPT at the target site.
The table below summarizes some of the key structural features and their impact on the activity of CPT-PG conjugates.
| Structural Feature | Variation | Impact on Activity/Properties | Reference(s) |
| Polymer Molecular Weight | 33 kDa vs. 50 kDa | 50 kDa PG showed greater tumor growth delay. | acs.orgacs.org |
| Linker | Glycine, Diglycine, Triglycine | Different linkers can modulate drug release and efficacy. | acs.orgacs.org |
| Drug Loading | 14% - 37% (by weight) | Higher loading can be achieved with linkers; efficacy is dependent on a balance of loading and solubility. | acs.orgelsevierpure.com |
| CPT Analogue | 10-hydroxy-CPT, 9-amino-CPT | Allows for conjugation of different active molecules to the polymer backbone. | elsevierpure.com |
Polymer Chemistry and Characterization for Drug Delivery Systems
The development of this compound and similar polymer-drug conjugates relies heavily on a thorough understanding and characterization of the polymer's chemical and physical properties.
Polymer Synthesis and Purity: The synthesis of the poly-(L-glutamic acid) backbone, typically through ring-opening polymerization, must be well-controlled to achieve a desired molecular weight and a narrow molecular weight distribution (polydispersity). iris-biotech.de Techniques like size-exclusion chromatography (SEC) are essential for determining these parameters. researchgate.net The purity of the polymer is also critical, as residual monomers or initiators could have toxicological implications.
Molecular Weight Determination: As discussed, the molecular weight of the polymer is a key factor influencing the conjugate's performance. Various techniques are used for its determination, including viscosity measurements, which can provide the viscosity-average molecular weight. acs.org
Drug Content: The amount of camptothecin conjugated to the polymer is a critical quality attribute. This is often determined using techniques like UV-Vis spectroscopy, by measuring the absorbance at a wavelength characteristic of the drug molecule, or by high-performance liquid chromatography (HPLC) after chemical hydrolysis of the conjugate.
Solubility: A primary goal of conjugating CPT to PG is to improve its aqueous solubility. The solubility of the final conjugate is carefully measured to ensure it is suitable for formulation. acs.org
Stability: The stability of the ester linkage between the drug and the polymer is crucial. The rate of drug release is often studied under different pH conditions to simulate physiological environments (e.g., blood plasma vs. the acidic environment of lysosomes within cancer cells). This helps in understanding the prodrug's mechanism of action and its potential for targeted drug release. acs.org
The table below lists key characterization parameters for CPT-PG drug delivery systems.
| Parameter | Analytical Technique(s) | Purpose |
| Polymer Molecular Weight & Distribution | Size-Exclusion Chromatography (SEC), Viscometry | To ensure the polymer meets size specifications that influence efficacy and safety. |
| Drug Loading Content | UV-Vis Spectroscopy, HPLC | To quantify the amount of active drug conjugated to the polymer. |
| Aqueous Solubility | Visual inspection, Spectrophotometry | To confirm the enhancement of solubility compared to the free drug. |
| Chemical Structure and Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy | To confirm the covalent conjugation and the overall structure of the conjugate. |
| In vitro Drug Release | HPLC, Dialysis | To determine the rate and extent of drug release under various conditions (e.g., pH, enzymes). |
Advanced Drug Delivery Systems Research Inspired by Mureletecan
Controlled Release Mechanisms from Polymeric Conjugates
Hydrolytically Labile Linkers and pH-Sensitive Release
The design of prodrugs like Mureletecan (B1150129) often incorporates hydrolytically labile linkers, which are crucial for controlled drug release at the desired site. These linkers are engineered to exhibit differential stability based on environmental pH, a strategy that exploits the physiological differences between healthy tissues and pathological sites, such as tumors.
pH-sensitive linkers are typically stable in the neutral pH environment of the bloodstream (around pH 7.3-7.5), ensuring that the drug conjugate remains intact during circulation iris-biotech.deunimi.it. However, upon reaching the mildly acidic microenvironment of solid tumors (pH 5.0-6.5) or being internalized into cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), these linkers undergo accelerated hydrolysis iris-biotech.decreative-biogene.commdpi.com. This pH-dependent cleavage mechanism facilitates the selective release of the active drug payload within the target cells or tumor tissue, thereby enhancing intracellular escape and therapeutic efficacy iris-biotech.decreative-biogene.com.
Common acid-labile moieties utilized in pH-sensitive linkers include hydrazones, acetals, and ortho esters creative-biogene.commdpi.com. Other examples include certain amide linkages, such as cis-aconityl amide and maleic acid derivatives, which can exhibit high pH sensitivity due to intramolecular catalytic effects unimi.itmdpi.com. The strategic integration of such linkers in polymeric prodrugs like this compound allows for a more precise and targeted delivery of cytotoxic agents, minimizing off-target effects.
Stimuli-Responsive Drug Release Systems
The principles underpinning this compound's design align with the broader field of stimuli-responsive drug delivery systems (DDS), which aim to achieve controlled and targeted drug release in response to specific internal or external triggers mdpi.comwikipedia.org. These "smart" or "intelligent" systems represent a significant advancement over conventional drug formulations, offering enhanced spatial and temporal control over drug release mdpi.comresearchgate.net.
Stimuli-responsive DDS can be broadly categorized based on the nature of the trigger:
Internal Stimuli: These include endogenous physiological or pathological conditions naturally present in the body. Examples include changes in pH (as discussed above), enzymatic activity, redox potential, and temperature gradients mdpi.comwikipedia.orgmdpi.com. For instance, certain systems are designed to degrade in response to elevated enzyme levels found in tumor microenvironments or specific intracellular compartments mdpi.com.
External Stimuli: These are applied from outside the body to trigger drug release. Common external stimuli include light (e.g., near-infrared laser), magnetic fields, and ultrasound nih.govmdpi.com. These methods offer non-invasiveness and the potential for precise control over the location and timing of drug release nih.govmdpi.com.
The advantages of stimuli-responsive DDS are manifold, including improved drug efficacy, reduced systemic toxicity, and the ability to overcome challenges like poor drug solubility and non-specific distribution mdpi.comwikipedia.org. By tailoring the material design to respond to specific stimuli, these systems can deliver therapeutic agents to the desired targets with greater precision, leading to more effective and personalized therapies mdpi.comdovepress.com.
Bioavailability Enhancement Research for Camptothecin (B557342) Conjugates
Camptothecin (CPT), the active moiety in this compound, is a potent topoisomerase I inhibitor with broad anticancer activity wikipedia.org. However, its clinical application has historically been limited by issues such as low water solubility, poor bioavailability, and reported adverse effects wikipedia.orgnih.gov. Research into camptothecin conjugates, including this compound, directly addresses these challenges by employing advanced drug delivery strategies.
Conjugating CPT to polymeric carriers, as seen with this compound (MAG-CPT), is a key approach to enhance its bioavailability and improve its pharmacokinetic profile patsnap.comnih.gov. The polymeric backbone of MAG-CPT (methacryloylglycynamide) allows for the formation of a prodrug that can accumulate in tumor tissues and subsequently release the active CPT locally patsnap.com. This targeted accumulation can lead to higher effective drug concentrations at the disease site, thereby improving therapeutic outcomes while potentially reducing systemic exposure and associated toxicities patsnap.comnih.gov.
Beyond this compound, various other polymeric carriers have been explored for CPT conjugation to improve its bioavailability and delivery. These include N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, polyglutamic acid (PGA), and polyethylene (B3416737) glycol (PEG) nih.gov. For example, studies on 9-aminocamptothecin (B1664879) (9-AC) polyethylene glycol 1000 capsules have demonstrated significant systemic exposure and an improved oral bioavailability, indicating the effectiveness of such conjugation strategies in enhancing the drug's systemic presence and therapeutic potential nih.gov. These nanotherapeutic designs aim to improve the drug's absorption, prolong its circulation time, and facilitate its accumulation at tumor sites, ultimately leading to enhanced therapeutic effects nih.gov.
Compound Names and PubChem CIDs
Computational Modeling and in Silico Studies of Mureletecan
Molecular Dynamics Simulations of Mureletecan-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to observe the dynamic behavior of molecular systems over time by solving Newton's equations of motion for all atoms. nih.govremedi4all.orggithubusercontent.com In the context of This compound (B1150129), MD simulations would be invaluable for understanding its interactions with its biological targets at an atomic level.
Typical Applications in MD Simulations for Drug-Target Interactions:
Binding Mechanism Elucidation: MD simulations could reveal the precise molecular mechanisms by which this compound, or its active moiety (Camptothecin), binds to its target proteins, such as topoisomerase I, providing insights into the conformational changes induced upon binding. This would involve simulating the drug-target complex in a solvated environment, allowing for the observation of hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex. remedi4all.org
Binding Affinity Prediction: While challenging, MD simulations, often coupled with free energy calculation methods (e.g., MM/PBSA, MM/GBSA), could estimate the binding free energy of this compound to its target, helping to quantify the strength of the interaction.
Conformational Dynamics: Given that this compound is a polymer conjugate, MD simulations could explore the conformational flexibility of the polymer backbone and how it influences the accessibility and presentation of the active drug moiety to the target. This would involve simulating the conjugate in various biological environments, such as aqueous solutions or near membranes. ekb.eg
Drug Release Dynamics: For polymer-drug conjugates, MD simulations could model the cleavage of the linker and the subsequent release of the active drug, providing insights into the kinetics and conditions favoring drug liberation in biological settings.
Illustrative Data (Hypothetical for this compound, based on general MD studies): While specific data for this compound is unavailable, typical MD simulation studies might report metrics such as Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuations (RMSF) to identify flexible regions, and interaction energies (e.g., van der Waals, electrostatic) between the ligand and receptor.
| Simulation Parameter | Typical Range | Relevance for this compound |
| Simulation Length | 100 ns - µs | Capturing conformational changes and binding events. |
| Temperature | 300 K - 310 K | Physiological relevance. |
| Force Field | Amber, CHARMM, OPLS | Accurate representation of molecular interactions. |
| Solvent Model | Explicit Water (TIP3P, SPC/E) | Mimicking physiological environment. |
Computational Approaches for Predicting PK/PD Profiles
Computational approaches for predicting Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body, and how it exerts its effects. For this compound, these in silico methods would aim to predict its systemic behavior and efficacy.
Key Computational Approaches:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological parameters with drug-specific properties to predict drug concentration-time profiles in various tissues and organs. For this compound, a PBPK model would consider its polymer conjugate nature, including potential differences in distribution and elimination compared to the free drug.
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of known drugs to predict PK parameters (e.g., half-life, clearance, volume of distribution) and PD responses directly from molecular structures or a combination of molecular and in vitro data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties, which are often correlated with PK/PD parameters.
Population PK/PD Modeling: This involves using statistical models to describe the variability in drug concentration and effect among individuals in a population, often employing nonlinear mixed-effects models and Monte Carlo simulations.
Illustrative Data (Hypothetical for this compound, based on general PK/PD studies): Computational PK/PD studies might predict parameters such as plasma concentration over time, tissue distribution, and the relationship between drug concentration and its therapeutic effect.
| Predicted PK Parameter | Unit | Significance for this compound |
| Plasma Half-life (t½) | hours | Indicates duration of systemic exposure. |
| Clearance (CL) | L/hr/kg | Rate of drug elimination from the body. |
| Volume of Distribution (Vd) | L/kg | Apparent space into which the drug distributes. |
| Cmax | µM | Maximum plasma concentration. |
| AUC | µM*hr | Total drug exposure over time. |
In Silico Screening and Design of this compound Analogues
In silico screening and rational design are computational strategies used to identify or create novel compounds with improved properties, such as enhanced potency, selectivity, or reduced off-target effects. For this compound, these approaches could lead to the development of next-generation polymer-drug conjugates.
Methodologies Employed:
Virtual Screening: This involves computationally screening large libraries of chemical compounds against a specific biological target (e.g., a protein binding site) to identify potential binders. For this compound, virtual screening could be used to find new active moieties or linkers that interact favorably with the target.
De Novo Design: This approach involves building new molecular structures from scratch, often fragment by fragment, based on the characteristics of the target binding site.
Structure-Based Drug Design (SBDD): Utilizing the 3D structure of the target, SBDD employs techniques like molecular docking to predict how potential ligands bind and to guide the design of new molecules.
Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD relies on the known active compounds (like this compound's active moiety) to infer pharmacophore models or develop QSAR models for designing new analogues.
Molecular Similarity and Analogue Generation: Computational tools can generate structurally similar compounds to this compound or its active component, which can then be evaluated for their predicted properties.
Illustrative Data (Hypothetical for this compound Analogues): In silico screening studies often report docking scores, predicted binding affinities, and various molecular descriptors.
| Analogue ID | Predicted Docking Score (kcal/mol) | Key Interactions | Predicted Property (e.g., LogP) |
| This compound | -X.X (Reference) | Hydrogen bonds, hydrophobic | Y.Y (Reference) |
| Analogue A | -X.Y | Enhanced H-bonds | Y.Z |
| Analogue B | -X.Z | New hydrophobic contacts | Y.W |
Modeling of Polymer-Drug Conjugate Behavior in Biological Environments
Modeling the behavior of polymer-drug conjugates (PDCs) like this compound in complex biological environments is critical for understanding their stability, circulation, and targeted delivery. These models aim to predict how the polymer influences the drug's journey through the body.
Aspects of PDC Behavior Modeled:
Hydrodynamic Radius and Conformation: Computational models can predict the size and shape of the polymer conjugate in solution, which influences its circulation half-life and ability to extravasate into tumor tissues (Enhanced Permeability and Retention effect). Multiscale modeling, combining atomistic and coarse-grained simulations, can be particularly useful here.
Stability and Degradation: In silico methods can assess the stability of the polymer-linker-drug construct under various physiological conditions (e.g., pH, enzyme concentrations), predicting the rate and location of drug release.
Interaction with Biological Components: Models can simulate the interaction of the polymer conjugate with blood components (e.g., proteins, cells), membranes, and extracellular matrix, which can affect its distribution and potential for off-target interactions.
Targeted Delivery Simulation: For targeted PDCs, computational models can simulate the binding of the conjugate to specific receptors on target cells, predicting binding efficiency and internalization rates.
Illustrative Data (Hypothetical for this compound PDC Behavior): Modeling studies for PDCs might present data on hydrodynamic radius, drug release kinetics, and cellular uptake efficiency.
| Parameter | Value (Hypothetical) | Unit | Implications for this compound |
| Hydrodynamic Radius | 10-50 | nm | Influences circulation time and tumor accumulation. |
| Drug Release Rate (in lysosome-like conditions) | 0.5 | %/hour | Dictates availability of active drug at target. |
| Cellular Uptake Efficiency | 70 | % | Indicates effective delivery to target cells. |
Preclinical Combination Therapy Research Involving Camptothecin Conjugates
Rationale for Combination Strategies with Mureletecan (B1150129)
The rationale for combining camptothecin (B557342) conjugates like this compound with other anti-cancer agents stems from the mechanism of action of their active component, camptothecin. Camptothecin exerts its antineoplastic effect by specifically inhibiting DNA topoisomerase I (TOP1). victorgonzalezruiz.comnih.govaacrjournals.orgnih.govehu.esbioregistry.io It binds to and stabilizes the TOP1-DNA covalent complex, preventing the enzyme from religating DNA breaks. This leads to potentially lethal double-stranded DNA breaks when encountered by DNA replication machinery, ultimately inducing apoptosis, particularly during the S-phase of the cell cycle. victorgonzalezruiz.comnih.govehu.es
Given this specific mechanism, combination strategies aim to:
Enhance Efficacy: By targeting multiple pathways or cellular processes critical for cancer cell survival and proliferation, combination therapies can achieve greater anti-tumor effects than single agents. nih.gov
Overcome Resistance: Tumors can develop resistance to single agents through various mechanisms. Combining drugs with different mechanisms of action can circumvent or delay the emergence of resistance. nih.gov
Broaden Therapeutic Spectrum: Different agents may be effective against different subsets of cancer cells within a heterogeneous tumor, or against different tumor types. google.com
Improve Therapeutic Index: By combining agents, it may be possible to use lower doses of each drug, potentially reducing off-target toxicities while maintaining or enhancing anti-tumor activity. nih.gov
For camptothecin conjugates, the TOP1 inhibition provides a basis for rational combinations with agents that:
Induce DNA damage through different mechanisms.
Target other phases of the cell cycle.
Inhibit DNA repair pathways that might be activated in response to TOP1 inhibition.
Modulate the tumor microenvironment or immune response.
Preclinical Studies with Other Anti-Cancer Agents
While the general principles of combination therapy are well-established for camptothecin derivatives, specific detailed preclinical combination studies solely focused on this compound (PNU-166148/MAG-CPT) in combination with cytotoxic, molecularly targeted, or immunotherapy agents are not widely reported in the readily available scientific literature. However, the rationale for such combinations can be inferred from studies involving other camptothecin conjugates or camptothecin itself.
Combinations with Cytotoxic Chemotherapy Agents
Combining camptothecin derivatives with other cytotoxic chemotherapy agents is a common strategy due to their distinct mechanisms of action. For instance, camptothecins, as TOP1 inhibitors, interfere with DNA replication. Other cytotoxic agents may target different aspects of DNA synthesis or cellular division.
DNA-damaging agents: Combining TOP1 inhibitors with agents that cause different types of DNA damage (e.g., platinum compounds like cisplatin, or alkylating agents) can lead to enhanced DNA damage and cell death. Preclinical studies with other camptothecin analogs (e.g., irinotecan) have explored combinations with agents like cisplatin, showing improved anti-tumor activity in xenograft models. aacrjournals.orgaacrjournals.org
Antimetabolites: Agents like gemcitabine (B846) (a nucleoside analog) interfere with DNA synthesis. While some tyrosine kinase inhibitors (TKIs) can antagonize gemcitabine uptake, careful consideration and strong preclinical investigation are crucial for such combinations. aacrjournals.org
Topoisomerase II inhibitors: Combining TOP1 inhibitors with topoisomerase II inhibitors (e.g., doxorubicin) targets both major topoisomerase enzymes, leading to synergistic anti-cancer activity in some preclinical models. nih.gov For example, low-molecular-weight polymer-drug conjugates co-delivering camptothecin and doxorubicin (B1662922) have demonstrated synergistic inhibition of cancer cell growth in vitro. nih.gov
Combinations with Molecularly Targeted Therapies
The integration of camptothecin conjugates with molecularly targeted therapies aims to exploit specific vulnerabilities in cancer cells.
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that interfere with DNA repair. TOP1 inhibitors like camptothecin can induce single-strand DNA breaks, which are normally repaired by PARP. Combining TOP1 inhibitors with PARP inhibitors can lead to synthetic lethality, particularly in tumors with existing DNA repair deficiencies. Preclinical studies have explored the rationale for combining PARP inhibitors with camptothecins, based on the concept of PARP trapping versus catalytic inhibition. healthline.com
Signaling Pathway Inhibitors: Combining camptothecin conjugates with inhibitors of key signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) can potentially block compensatory mechanisms activated by TOP1 inhibition or enhance the apoptotic response. Preclinical models, such as patient-derived xenografts (PDXs), are valuable tools for evaluating novel targeted therapies and their combinations. cancernetwork.com
Antibody-Drug Conjugates (ADCs): Camptothecin derivatives are increasingly being used as payloads in ADCs. ehu.esbioregistry.iohealthline.com This approach aims to selectively deliver the cytotoxic agent to tumor cells by conjugating it to an antibody that targets a tumor-specific antigen. While this compound itself is a polymer-bound prodrug, the concept of targeted delivery of camptothecin via conjugates is highly relevant. For instance, some ADCs deliver camptothecin payloads (e.g., SN-38, the active metabolite of irinotecan) to specific tumor antigens like Trop-2 or HER2, demonstrating enhanced selectivity and improved therapeutic index in preclinical and clinical settings. ehu.esbioregistry.io
Combinations with Immunotherapy Agents
The emerging field of cancer immunotherapy, particularly immune checkpoint inhibitors, offers new avenues for combination strategies. While direct preclinical data for this compound with immunotherapy is not available, the general rationale for combining chemotherapy or targeted agents with immunotherapy applies.
Immune modulation: Chemotherapeutic agents, including TOP1 inhibitors, can induce immunogenic cell death, releasing tumor antigens and danger signals that can stimulate an anti-tumor immune response. This can potentially enhance the efficacy of immunotherapy agents by creating a more permissive tumor microenvironment. nih.gov
Synergy in tumor control: Preclinical studies are investigating how cytotoxic agents or targeted therapies can synergize with immunotherapy agents (e.g., immune checkpoint inhibitors, CAR T-cell therapy) to improve tumor control. nih.govgoogle.comgoogleapis.com Humanized mouse models are increasingly utilized for studying immunotherapies and their combinations. healthline.comgoogle.com
Analysis of Synergy and Additivity in Preclinical Combination Regimens
In preclinical oncology research, the interaction between two or more drugs in a combination regimen is typically characterized as synergistic, additive, or antagonistic. These terms have rigorous definitions used to inform the development of new combinations for clinical trials. google.com
Synergy: Occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This often implies a mechanistic interaction where one drug enhances the activity of another. google.com
Additivity: Occurs when the combined effect is equal to the sum of the individual effects of the drugs. This can still lead to improved outcomes compared to monotherapy, especially if the drugs target different patient populations or tumor subclones. google.com
Antagonism: Occurs when the combined effect is less than the sum of the individual effects, or one drug counteracts the effect of another.
Common methods for analyzing synergy and additivity in preclinical studies include:
Isobologram analysis: A graphical method that plots combinations of drug concentrations that produce a constant effect. Points falling below the line of additivity indicate synergy, while points above indicate antagonism. google.com
Median-effect principle and Combination Index (CI): Developed by Chou and Talalay, this method quantifies drug interactions. A CI value less than 1 indicates synergy, equal to 1 indicates additivity, and greater than 1 indicates antagonism.
For camptothecin conjugates, including this compound, preclinical studies aiming for combination therapy would ideally seek synergistic or at least additive effects to justify further development. The goal is to achieve a superior therapeutic outcome, either by increasing efficacy, reducing resistance, or lowering toxicity compared to monotherapy. nih.govnih.gov While "synergy" is frequently cited to justify drug combinations, it is important to note that many clinically effective combination therapies achieve their benefit through additive effects, particularly by addressing tumor heterogeneity and providing multiple chances for a patient to respond to at least one drug. google.com
Future Directions and Translational Research Perspectives
Exploration of Novel Disease Indications in Preclinical Models
While initial studies with polymeric camptothecin (B557342) conjugates focused on prevalent solid tumors, the unique pharmacokinetic profiles offered by these macromolecules warrant investigation into a broader range of malignancies. Preclinical research is expanding to evaluate the efficacy of such conjugates in novel disease indications that may particularly benefit from sustained drug exposure and passive tumor targeting via the enhanced permeability and retention (EPR) effect.
Future preclinical studies are anticipated to explore disease areas including:
Rare and Difficult-to-Treat Cancers: Indications such as specific subtypes of sarcomas, neuroendocrine tumors, and certain pediatric malignancies, where conventional chemotherapy regimens have limited efficacy, could be promising areas for investigation. The sustained release of camptothecin from a polymeric backbone might offer a therapeutic advantage in these less common but challenging diseases.
Metastatic Disease: The ability of nanoparticle-based therapies to accumulate in metastatic niches is an area of active research. Preclinical models of metastatic disease, particularly those that faithfully recapitulate the tumor microenvironment of metastatic sites, will be crucial in evaluating the potential of polymeric camptothecin conjugates to control or eradicate disseminated cancer cells.
Combination Therapies: Exploring the synergy of polymeric camptothecin conjugates with other therapeutic modalities, such as immunotherapy or targeted agents, in various preclinical cancer models is a key future direction. The sustained cytotoxic effect of the conjugate could potentially enhance the efficacy of immune checkpoint inhibitors or drugs targeting specific oncogenic pathways.
Development of Next-Generation Polymeric Camptothecin Conjugates
The experience with first-generation conjugates like mureletecan (B1150129), which was an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-camptothecin conjugate, has highlighted the importance of rational design in optimizing therapeutic outcomes. nih.govimrpress.comnih.gov Research is now focused on developing next-generation polymeric camptothecin conjugates with improved properties.
Key areas of innovation include:
Advanced Polymer Architectures: Moving beyond simple linear polymers, researchers are exploring branched, dendritic, and biodegradable polymer backbones. These more complex architectures can offer higher drug loading capacities, more controlled release kinetics, and potentially improved biocompatibility and clearance profiles. nih.gov
Linker Chemistry: The linker connecting camptothecin to the polymer is a critical determinant of the conjugate's stability and drug release profile. Next-generation conjugates are incorporating linkers that are designed to be cleaved specifically in the tumor microenvironment, for instance, by tumor-specific enzymes or in response to the lower pH of tumor tissue. nih.gov This aims to minimize premature drug release in circulation and maximize drug delivery to the target site.
Targeting Moieties: To enhance tumor-specific delivery, next-generation conjugates are being designed with targeting ligands, such as antibodies, peptides, or small molecules, that bind to receptors overexpressed on cancer cells. nih.gov This active targeting approach is intended to complement the passive accumulation via the EPR effect, further increasing the concentration of the cytotoxic payload at the tumor site.
| Feature | First-Generation Conjugates (e.g., this compound) | Next-Generation Conjugates |
| Polymer Backbone | Primarily linear, non-degradable (e.g., HPMA) | Branched, dendritic, biodegradable polymers |
| Linker Technology | Simple linkers with less specific cleavage | Stimuli-responsive linkers (e.g., pH, enzyme-sensitive) |
| Targeting Strategy | Passive targeting (EPR effect) | Active targeting (ligand-mediated) |
| Drug Loading | Generally lower capacity | Higher and more tunable drug-to-polymer ratios |
Integration of Omics Technologies in this compound Research
The application of omics technologies, including genomics, proteomics, and transcriptomics, holds significant promise for advancing the development and clinical application of polymeric camptothecin conjugates. While specific omics data for this compound is scarce due to its early stage of development, the principles of pharmacogenomics and proteomic analysis are highly relevant to this class of drugs. nih.govnih.gov
Future research will likely involve:
Pharmacogenomic and Transcriptomic Profiling: Identifying genetic and gene expression signatures that correlate with response or resistance to polymeric camptothecin conjugates. This could involve analyzing tumor samples from preclinical models or patients to discover biomarkers that can predict which patients are most likely to benefit from treatment. nih.govnih.gov
Proteomic Analysis: Utilizing proteomics to understand the molecular mechanisms of action and resistance. embopress.org This could include identifying protein expression patterns that change in response to treatment, which may reveal novel therapeutic targets or mechanisms of drug evasion. nih.govmdpi.com For example, proteomic analysis of tumor tissue could identify alterations in metabolic pathways or DNA repair mechanisms that contribute to treatment resistance. embopress.org
Personalized Medicine Approaches: Integrating multi-omics data to develop personalized treatment strategies. jhoponline.com By understanding the unique molecular landscape of an individual's tumor, it may be possible to tailor therapy with polymeric camptothecin conjugates to maximize efficacy and minimize toxicity. jhoponline.com
Advancements in Preclinical Modeling and Predictive Assays
A significant challenge in the development of anticancer drugs, including polymeric conjugates, is the translation of preclinical findings to clinical success. To address this, more sophisticated and predictive preclinical models are being developed and utilized.
Key advancements in this area include:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are increasingly used. jhoponline.com These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. jhoponline.com Evaluating polymeric camptothecin conjugates in a panel of PDX models could provide more robust preclinical efficacy data and help identify patient populations most likely to respond.
Patient-Derived Organoids (PDOs): PDOs are three-dimensional cell cultures derived from patient tumors that can be grown in the laboratory. nih.govmdpi.com They offer a platform for high-throughput drug screening and can potentially predict a patient's response to therapy. nih.govspringernature.com PDOs could be used to test the efficacy of a range of polymeric camptothecin conjugates on a patient's tumor cells before initiating treatment. jhoponline.comnih.gov
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues. nih.govcriver.comaltogenlabs.comjax.org For polymeric conjugates that may have immunomodulatory effects or for studying combinations with immunotherapies, humanized mouse models provide a more relevant in vivo system to assess both antitumor efficacy and potential immune-related toxicities. criver.comoncodesign.com
Addressing Challenges in Preclinical-to-Clinical Translation for Polymeric Conjugates
The transition of polymeric conjugates from promising preclinical candidates to clinically approved therapies is fraught with challenges. Addressing these hurdles is critical for the future success of this class of nanomedicines.
Major challenges and potential solutions include:
Manufacturing and Scale-Up: The synthesis of polymeric conjugates is often complex, and ensuring batch-to-batch consistency and scalability can be difficult. nih.gov The development of robust and reproducible manufacturing processes under Good Manufacturing Practices (GMP) is essential for clinical development and commercialization. wuxixdc.com The use of disposable equipment and advanced analytical techniques for quality control are strategies being employed to address these challenges. patsnap.combiopharminternational.com
Regulatory Hurdles: The regulatory landscape for nanomedicines is still evolving. diversatechnologies.comnih.govresearchgate.net There is a need for standardized guidelines for the characterization, quality control, and safety assessment of these complex drug products. diversatechnologies.comamcp.org Early and frequent communication with regulatory agencies is crucial to navigate the approval process successfully.
Predictive Biomarkers: The lack of validated biomarkers to select patients who are most likely to respond to treatment is a significant barrier. frontiersin.orgcellcarta.comresearchgate.net Integrating biomarker discovery and validation into preclinical and early clinical studies is essential to improve the success rate of clinical trials.
Q & A
Q. How can mixed-methods frameworks enhance translational research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
